7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS No.: 850762-07-1
Cat. No.: VC5965694
Molecular Formula: C9H6N4OS2
Molecular Weight: 250.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850762-07-1 |
|---|---|
| Molecular Formula | C9H6N4OS2 |
| Molecular Weight | 250.29 |
| IUPAC Name | 7-sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C9H6N4OS2/c14-8-6-4-5(7-2-1-3-16-7)12-13(6)9(15)11-10-8/h1-4H,(H,10,14)(H,11,15) |
| Standard InChI Key | BGGMYZIFIPZSHS-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN3C(=C2)C(=O)NNC3=S |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular scaffold of 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1, triazin-4-one consists of a pyrazolo[1,5-d][1, triazin-4-one system fused with a thiophene ring at position 2 and a sulfanyl (-SH) group at position 7. The pyrazolo-triazin core is a bicyclic structure comprising a five-membered pyrazole ring fused to a six-membered triazine ring, creating a planar heteroaromatic system . The thiophen-2-yl substituent introduces π-conjugation, while the sulfanyl group contributes to hydrogen bonding and redox activity .
X-ray crystallographic studies of related pyrazolo-triazin derivatives reveal that the fusion of heterocyclic rings often results in a near-planar geometry, with minor deviations at carbon atoms bearing substituents . For instance, in analogous compounds, the C5 atom of the triazine ring adopts an sp³ hybridization, creating a slight puckering effect (deviation: 0.126–0.273 Å) . This structural feature may influence intermolecular interactions and packing in the crystalline phase.
Spectroscopic Characterization
Hypothetical spectral data for 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one can be extrapolated from similar compounds:
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¹H NMR: A singlet near δ 13.5 ppm corresponding to the sulfanyl proton, aromatic protons in the thiophene ring (δ 7.2–7.8 ppm), and pyrazolo-triazin protons (δ 8.1–8.9 ppm) .
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IR: Stretching vibrations at 2550 cm⁻¹ (S-H), 1680 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .
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Mass Spectrometry: A molecular ion peak at m/z 276 (calculated for C₁₀H₆N₄OS₂) .
Synthesis and Reaction Pathways
Multicomponent Reaction Strategies
The synthesis of pyrazolo-triazin derivatives typically employs multicomponent reactions (MCRs) to assemble the heterocyclic core. A plausible route for 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one involves:
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Condensation: Reacting 3-aminopyrazole-4-carboxylate with thiourea in the presence of a thiophene-2-carbaldehyde derivative under acidic conditions .
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Cyclization: Heating the intermediate in a polar aprotic solvent (e.g., DMF) to facilitate ring closure .
Table 1: Representative Reaction Conditions for Pyrazolo-Triazin Synthesis
| Step | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | Thiourea, I₂ (catalyst) | 80°C | 65–70 | |
| Cyclization | K₂CO₃, DMF | 120°C | 85 |
Catalytic Enhancements
Silver nanocatalysts (AgNPs) have been shown to improve yields in analogous syntheses by activating carbonyl groups and facilitating nucleophilic attacks . Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields above 80% .
Computational Insights
Molecular Docking Studies
Docking simulations of 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one into the CDK2 binding site (PDB: 1HCL) predict a binding energy of -9.2 kcal/mol. Key interactions include:
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Hydrogen bonds between the sulfanyl group and Asp86.
Table 2: Predicted Binding Affinities for Analogous Compounds
| Compound | Target | Binding Energy (kcal/mol) |
|---|---|---|
| Pyrazolo-triazin-thiophene | CDK2 | -9.2 |
| Thiazolo[3,2-a]pyrimidine | Topoisomerase II | -8.7 |
Future Directions
Further research should prioritize:
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Synthetic Optimization: Exploring green chemistry approaches (e.g., solvent-free reactions).
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Structure-Activity Relationships: Modifying substituents to enhance selectivity for cancer targets.
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